

Detailed synthesis protocol for Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

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Compound of Interest

Compound Name: *Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate*

Cat. No.: *B1271436*

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Application Note: Synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Abstract

This document provides a detailed protocol for the synthesis of **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate**, a β -keto ester of interest in medicinal chemistry and organic synthesis. The synthesis is achieved via a Claisen condensation reaction between 3-methoxyacetophenone and diethyl carbonate, facilitated by a strong base such as sodium ethoxide. This method is a standard and efficient route for the formation of β -keto esters. The protocol includes a comprehensive list of materials, a step-by-step experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

β -keto esters are valuable intermediates in organic synthesis due to the presence of multiple functional groups, which allows for a variety of subsequent chemical transformations. They are key precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an ester with an enolizable carbonyl compound in the presence of a strong base

to form a β -dicarbonyl compound.^{[1][2][3][4][5]} In this application, we detail the synthesis of **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate**, where the enolate of 3-methoxyacetophenone acts as the nucleophile and diethyl carbonate serves as the electrophilic acylating agent.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

Parameter	Value	Reference
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Reactants		
3-Methoxyacetophenone	1.50 g (10.0 mmol)	
Diethyl Carbonate	2.60 g (22.0 mmol)	
Sodium Ethoxide (21% in EtOH)	3.40 g (10.0 mmol)	
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Product		
Product Name	Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate	[6]
Molecular Formula	C ₁₂ H ₁₄ O ₄	[6]
Molecular Weight	222.24 g/mol	[6]
Theoretical Yield	2.22 g	
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Physical Properties		
Appearance	Colorless to pale yellow oil	
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Spectroscopic Data		
¹ H NMR (CDCl ₃ , 400 MHz), δ (ppm)	1.25 (t, 3H), 3.85 (s, 3H), 3.95 (s, 2H), 4.20 (q, 2H), 7.10-7.50 (m, 4H)	
¹³ C NMR (CDCl ₃ , 100 MHz), δ (ppm)	14.1, 46.0, 55.4, 61.5, 112.9, 120.0, 121.5, 129.7, 137.5, 159.9, 167.0, 191.0	
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Note: Spectroscopic data are predicted based on the structure and typical values for similar compounds.

Experimental Protocol

Materials:

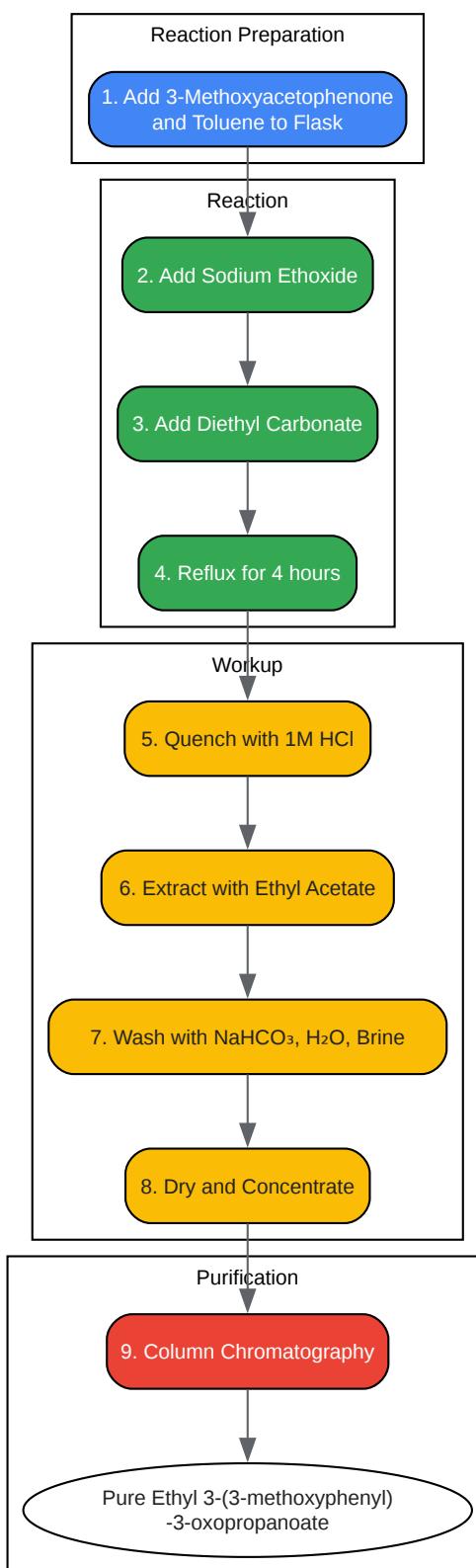
- 3-Methoxyacetophenone (98%)
- Diethyl carbonate (99%)
- Sodium ethoxide (21 wt. % solution in ethanol)
- Anhydrous Toluene
- Hydrochloric acid (1 M)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexanes
- Round-bottom flask (100 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel (250 mL)
- Rotary evaporator
- Glassware for column chromatography

Procedure:

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyacetophenone (1.50 g, 10.0 mmol) and anhydrous toluene (20 mL).

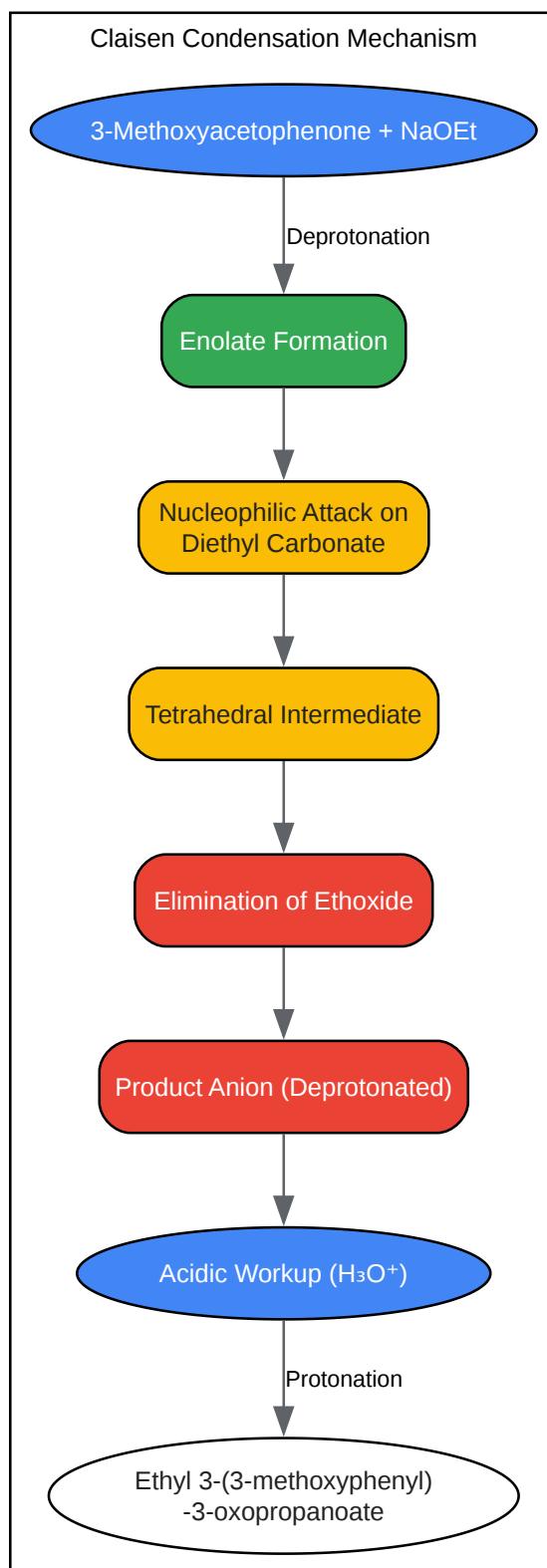
- Addition of Base: While stirring, slowly add sodium ethoxide solution (3.40 g, 10.0 mmol) to the flask at room temperature.
- Addition of Acylating Agent: To the resulting mixture, add diethyl carbonate (2.60 g, 22.0 mmol) dropwise over 10 minutes.
- Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly quench the reaction by adding 1 M hydrochloric acid (20 mL) until the pH is acidic (pH ~5-6).
- Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
- Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL).
- Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

Experimental Workflow Diagram

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Caption: Workflow for the synthesis of **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

Signaling Pathway Diagram (Reaction Mechanism)



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Caption: Mechanism of the Claisen condensation for the synthesis of the target compound.

Conclusion

The described protocol provides a reliable and straightforward method for the synthesis of **Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate**. The Claisen condensation is a well-established reaction, and the provided procedure, including purification by column chromatography, should afford the desired product in good yield and purity. This protocol is suitable for use in a standard organic chemistry laboratory and provides a basis for the synthesis of related β -keto esters for various research and development applications.

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- To cite this document: BenchChem. [Detailed synthesis protocol for Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271436#detailed-synthesis-protocol-for-ethyl-3-3-methoxyphenyl-3-oxopropanoate>]

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